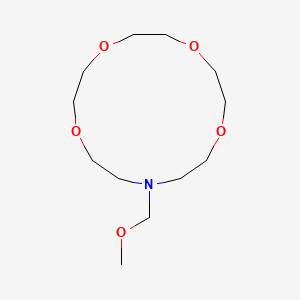

N-Methoxymethylaza-15-crown-5

Description

Overview of Macrocyclic Polyethers and Crown Ethers in Chemical Research

Macrocyclic polyethers, commonly known as crown ethers, are a class of heterocyclic compounds characterized by a ring structure containing multiple ether groups. mdpi.comencyclopedia.pub Their discovery by Charles Pedersen in 1967 was a landmark in chemistry, opening up new avenues in the field of molecular recognition. mdpi.comsid.ir These molecules possess a unique architecture with a hydrophilic cavity and a hydrophobic exterior, enabling them to selectively bind with various cations. mdpi.com The central cavity of a crown ether can accommodate a guest ion, with the size of the cavity determining the selectivity for specific cations. encyclopedia.pubpageplace.de For instance, 18-crown-6 (B118740), with its larger cavity, shows a high affinity for potassium ions (K+), while the smaller 12-crown-4 (B1663920) is selective for lithium ions (Li+). encyclopedia.pub This selective binding ability has led to their widespread use in diverse areas of chemical research, including phase transfer catalysis, organic synthesis, and the development of ion-selective electrodes. mdpi.comsid.ir The interaction between the crown ether (host) and the cation (guest) is a prime example of "host-guest chemistry," a fundamental concept in the broader field of supramolecular chemistry. sid.irpageplace.de

Evolution and Significance of Azacrown Ethers in Host-Guest Chemistry

The versatility of crown ethers was significantly expanded by the substitution of one or more oxygen atoms in the macrocyclic ring with other heteroatoms, such as nitrogen, leading to the development of azacrown ethers. pageplace.deijcce.ac.ir This modification introduces a "softer" donor atom (nitrogen) compared to the "hard" oxygen atom, which alters the binding preferences of the macrocycle. pageplace.de While traditional crown ethers primarily bind with alkali and alkaline earth metal ions, azacrown ethers exhibit a stronger affinity for "soft" acids like transition metal and heavy metal ions. pageplace.de This expanded range of cation binding has made azacrown ethers valuable in various applications. pageplace.de Furthermore, the nitrogen atom provides a convenient point for functionalization, allowing for the attachment of side arms or other molecular fragments to create more complex and highly functionalized host molecules. mdpi.com This has led to the design of "lariat ethers," which are azacrown ethers with a side chain that can cooperate with the macrocyclic ring to bind guests more tightly and selectively. pageplace.de The ability to fine-tune the structure and binding properties of azacrown ethers has solidified their importance in host-guest chemistry and the development of advanced supramolecular systems. frontiersin.org

Unique Structural Features and Research Rationale for N-Methoxymethylaza-15-crown-5

This compound is a specific type of functionalized azacrown ether. Its core structure is a 15-crown-5 (B104581) macrocycle, where one oxygen atom has been replaced by a nitrogen atom. The "15" in its name indicates the total number of atoms in the ring, and the "5" denotes the number of heteroatoms (four oxygens and one nitrogen). The nitrogen atom is further functionalized with a methoxymethyl (-CH2OCH3) group. This pendant arm is a key feature that influences the molecule's complexation behavior.

The rationale for investigating this compound lies in the unique properties imparted by this specific functionalization. The methoxymethyl group can act as an additional binding site, potentially enhancing the stability and selectivity of the complexes formed with guest cations. Theoretical studies on similar lariat (B8276320) ethers have shown that the sidearm plays a crucial role in the complexation process. nih.gov The flexibility of this arm allows it to fold over and coordinate with the trapped cation, creating a more encapsulating and three-dimensional binding environment. This "lariat effect" can lead to stronger and more selective binding compared to the parent aza-15-crown-5. Research into this compound aims to understand how the interplay between the macrocyclic ring and the methoxymethyl arm dictates its host-guest chemistry.

Historical Context and Current Research Landscape of Functionalized Azacrown Ethers

The development of functionalized azacrown ethers is a direct evolution from Pedersen's initial discovery of crown ethers. pageplace.de Early research focused on synthesizing crown ethers with simple structures. pageplace.de However, the desire for more sophisticated functions, such as molecular recognition and catalysis, spurred the design and synthesis of more complex, functionalized macrocycles in the 1980s and beyond. pageplace.de The introduction of functional groups onto the nitrogen atom of azacrown ethers has been a particularly fruitful area of research. unibo.it

The current research landscape for functionalized azacrown ethers is broad and dynamic. Scientists are exploring their use in a variety of applications, including:

Asymmetric Synthesis: Chiral azacrown ethers derived from carbohydrates have been used as phase transfer catalysts to induce asymmetry in chemical reactions. mdpi.com

Ion-Selective Sensors: The ability of azacrown ethers to selectively bind specific ions is being harnessed to develop sensors for environmental and biological monitoring.

Drug Delivery Systems: The host-guest complexation properties of azacrown ethers are being investigated for their potential to encapsulate and transport drug molecules. mdpi.com

Advanced Materials: Functionalized azacrown ethers are being incorporated into larger molecular architectures, such as covalent organic frameworks (COFs), to create materials with enhanced properties for applications like ion immobilization in batteries. researchgate.net

The ongoing research into compounds like this compound contributes to this ever-expanding field, providing deeper insights into the principles of supramolecular chemistry and paving the way for the development of novel functional materials.

Properties

Molecular Formula |

C12H25NO5 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

13-(methoxymethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |

InChI |

InChI=1S/C12H25NO5/c1-14-12-13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-12H2,1H3 |

InChI Key |

IOEJXOKMRYICIR-UHFFFAOYSA-N |

Canonical SMILES |

COCN1CCOCCOCCOCCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxymethylaza 15 Crown 5 and Its Derivatives

Foundational Synthetic Approaches to Azacrown-15-crown-5 Scaffolds

The creation of the aza-15-crown-5 backbone is the initial and crucial phase in the synthesis of N-methoxymethylaza-15-crown-5. This process relies on established macrocyclization techniques that are adapted to incorporate a nitrogen heteroatom into the polyether ring.

Intramolecular Cyclization Strategies for Monoazacrown Ethers

Intramolecular cyclization is a powerful strategy for forming cyclic molecules, including monoazacrown ethers. This approach involves a single precursor molecule that contains all the necessary components to form the ring. The molecule is designed to have two reactive functional groups at its ends, which, under specific reaction conditions, react with each other to close the ring.

For the synthesis of monoazacrown ethers, this typically involves a linear precursor containing ether linkages and a secondary amine. The terminal ends of this chain are functionalized with groups that can undergo a ring-closing reaction. researchgate.net The high-dilution principle is often employed in these reactions to favor the desired intramolecular cyclization over intermolecular polymerization, which would lead to linear polymer chains instead of the cyclic crown ether. tdl.org Palladium-catalyzed intramolecular reactions have also emerged as a highly efficient method for constructing various peptide macrocycles, highlighting the versatility of cyclization strategies. nih.gov

Modified Williamson Ether Synthesis for Ring Closure

The Williamson ether synthesis is a cornerstone in the synthesis of ethers and has been extensively adapted for the production of crown ethers. science.gov The synthesis of 15-crown-5 (B104581), for example, can be achieved through a modified Williamson ether synthesis involving the reaction of di(ethylene glycol) with 1,2-bis(2-chloroethoxy)ethane (B86423) in the presence of a base. wikipedia.org

For the synthesis of aza-crown ethers, this method is further modified to incorporate a nitrogen atom into the macrocyclic ring. Typically, this involves the reaction of a diol or a ditosylate of a polyethylene (B3416737) glycol derivative with a nitrogen-containing linker. A common approach for creating the aza-15-crown-5 scaffold is the [1+1] cyclization of a diol or dithiol with a ditosylate in the presence of a base like sodium hydride. rsc.org Template-directed cyclizations, often utilizing alkali metal cations, can enhance the yield of the desired macrocycle by organizing the linear precursor into a conformation that facilitates ring closure. semanticscholar.orgresearchgate.net The choice of the metal cation can influence the size of the resulting crown ether ring. researchgate.net

Targeted N-Functionalization and Derivatization Strategies for N-Methoxymethylation

Once the aza-15-crown-5 scaffold is synthesized, the next step is the introduction of the methoxymethyl group onto the nitrogen atom. This N-functionalization is a key step that imparts specific properties to the final molecule.

Introduction of the Methoxymethyl Group at the Aza-Nitrogen

The introduction of a substituent at the nitrogen atom of an azacrown ether is a common derivatization strategy. researchgate.net The methoxymethyl group is typically introduced via N-alkylation of the secondary amine within the aza-15-crown-5 ring. This reaction generally involves treating the aza-15-crown-5 with a methoxymethyl halide, such as methoxymethyl chloride (MOM-Cl), in the presence of a suitable base. The base deprotonates the nitrogen atom, creating a more nucleophilic amide anion that then attacks the electrophilic carbon of the methoxymethyl chloride, displacing the chloride and forming the N-C bond.

A general procedure for such N-alkylation involves reacting the azacrown ether with the alkylating agent in a suitable solvent. semanticscholar.org For instance, the synthesis of N-substituted lariat (B8276320) ethers can be achieved by reacting aza-15-crown-5 with reagents like 2-(bromomethyl)naphthalene (B188764) in the presence of a base. semanticscholar.org This principle is directly applicable to the synthesis of this compound.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the N-methoxymethylation reaction is dependent on several factors, and optimization of these conditions is crucial for achieving high yields and purity.

| Parameter | Options | Considerations |

| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran (THF) | The solvent should be inert to the reaction conditions and capable of dissolving both the azacrown ether and the reagents. Acetonitrile is a common choice for N-alkylation reactions. semanticscholar.org |

| Base | Sodium carbonate, Potassium carbonate, Triethylamine | A non-nucleophilic base is preferred to avoid side reactions. The choice of base can influence the reaction rate and yield. mdpi.com |

| Temperature | Room temperature to reflux | The reaction may be performed at room temperature or heated to increase the reaction rate. The optimal temperature depends on the reactivity of the specific reagents. semanticscholar.org |

| Reagent | Methoxymethyl chloride (MOM-Cl), Methoxymethyl bromide (MOM-Br) | The choice of the methoxymethyl halide can affect reactivity, with bromides and iodides being more reactive than chlorides. |

Optimization involves systematically varying these parameters to find the combination that provides the best outcome. For example, palladium-catalyzed amination has been shown to be effective for the N-arylation of aza-15-crown-5 under mild conditions. acs.org While a different reaction, this highlights the importance of catalyst and condition selection in N-functionalization.

Synthesis of this compound Analogues with Varied Substituents

The versatility of the aza-15-crown-5 scaffold allows for the synthesis of a wide range of analogues with different N-substituents, which can modulate their complexation ability and other properties. nih.gov These derivatives are synthesized using similar N-alkylation or N-acylation strategies.

Researchers have successfully synthesized a variety of N-substituted aza-15-crown-5 derivatives for different applications.

| Substituent Group | Synthetic Method | Reference |

| Aryl groups | Palladium-catalyzed amination with aryl bromides | acs.org |

| Adamantylacetyl groups | Acylation with adamantane-1-carbonyl chloride or 2-(adamantan-1-yl)acetyl chloride | mdpi.com |

| (2-Naphthyl)methyl and (2-Quinolinyl)methyl groups | Condensation with 2-(bromomethyl)naphthalene or 2-(bromomethyl)quinoline | semanticscholar.org |

| Phenyl groups | Reaction with aniline | google.com |

| Bisphosphonomethyl groups | N-alkylation | um.edu.mt |

| Squaramide units | Reaction with a half-squaramide derivative | semanticscholar.org |

These examples demonstrate the broad scope of derivatization possible at the nitrogen atom of aza-15-crown-5, allowing for the fine-tuning of the molecule's characteristics for specific scientific investigations.

Advanced Synthetic Techniques and Yield Enhancement Methods

The synthesis of aza-crown ethers, including N-substituted derivatives like this compound, often involves the cyclization of long-chain precursors. This macrocyclization step is frequently plagued by low yields due to the competing formation of linear polymers. To overcome this challenge, advanced synthetic strategies and yield enhancement methods have been developed. These techniques primarily focus on promoting intramolecular cyclization over intermolecular polymerization.

One key strategy involves the modification of the nitrogen atom within the precursor. The nitrogen can be protected with groups like tosyl (p-toluenesulfonyl) or benzenesulfonyl, which not only prevents unwanted side reactions but also activates the nitrogen for the cyclization reaction. westernsydney.edu.au More recent methods have employed other protecting groups such as the diethoxyphosphoryl and trifluoroacetyl groups. westernsydney.edu.au Another approach involves the in situ formation of a reactive intermediate. For instance, this compound itself can be formed and used as an electrophilic reagent in subsequent reactions, such as in the Mannich reaction for the synthesis of aminomethylated 8-hydroxyquinolines. nih.gov This involves reacting a precursor aza-crown ether with paraformaldehyde to generate the N-methoxymethyl derivative. nih.gov

Furthermore, catalyst-transfer macrocyclization (CTM) has emerged as a highly efficient method for synthesizing certain types of aza-macrocycles. researchgate.net This technique, often based on palladium-catalyzed cross-coupling reactions, can operate at higher concentrations and shorter reaction times, delivering excellent yields of the desired cyclic product. researchgate.net

High Dilution Principles in Macrocyclization

The high dilution principle is a foundational technique in macrocyclic synthesis designed to favor the desired intramolecular ring-closure reaction over the undesired intermolecular polymerization. westernsydney.edu.auresearchgate.net By carrying out the reaction in a large volume of solvent, the concentration of the linear precursor molecules is kept extremely low. westernsydney.edu.au This reduces the probability of two different molecules reacting with each other (intermolecular reaction) and increases the likelihood that the two reactive ends of the same molecule will find each other to form the cyclic product (intramolecular reaction). westernsydney.edu.au

Table 1: Comparison of Macrocyclization Conditions

| Technique | Reactant Concentration | Key Principle | Advantage | Disadvantage |

|---|---|---|---|---|

| Classic High Dilution | Very Low (< 0.1 M) acs.org | Minimizes intermolecular collisions by physically separating reactants in a large solvent volume. westernsydney.edu.au | Simple concept, effective for many systems. | Requires large solvent volumes, inefficient for scale-up. acs.org |

| Pseudo-High Dilution | Moderate (overall) | Reactants are added slowly to maintain a low instantaneous concentration. researchgate.net | Reduces solvent volume compared to classic method. | Requires precise control of addition rates. |

| Catalyst-Transfer Macrocyclization (CTM) | High (≥ 0.2 M) researchgate.netacs.org | Catalyst remains associated with the growing chain, promoting intramolecular ring closure. researchgate.net | High efficiency, high yields, scalable, less solvent waste. researchgate.net | Method is system-specific and requires catalyst development. |

Role of Templating Agents in Synthesis

The template effect is a powerful strategy to enhance the yield of macrocyclization reactions, particularly for crown ethers and their aza-analogs. scienceinfo.com This method relies on the use of a metal cation that has a size complementary to the cavity of the target macrocycle. scienceinfo.comresearchgate.net The cation acts as a template or a scaffold, organizing the flexible, open-chain precursor into a cyclic conformation that closely resembles the transition state for cyclization. scienceinfo.com This pre-organization significantly increases the rate of the intramolecular reaction, leading to higher yields of the crown ether. scienceinfo.comjetir.org

For the synthesis of 15-membered crown ethers, alkali and alkaline earth metal cations are commonly employed as templating agents. The choice of the cation is crucial, as the most stable complexes are formed when the size of the ion matches the cavity size of the crown ether. sigmaaldrich-jp.com For 15-crown-5 and its aza-derivatives, the sodium ion (Na⁺) is an effective template due to its compatible ionic radius. researchgate.netwikipedia.org The use of potassium (K⁺) can also be effective, although it is often a better template for the larger 18-crown-6 (B118740) macrocycles. scienceinfo.comresearchgate.net The effectiveness of the template can also be influenced by the solvent and the nature of the counter-anion. sigmaaldrich-jp.com

Table 2: Effect of Alkaline Metal Cations as Templates in Aza-Crown Ether Synthesis

| Target Macrocycle Size | Template Cation | Ionic Radius (Å) | Typical Yield | Reference |

|---|---|---|---|---|

| 12-membered | Li⁺ | 0.76 | Good | scienceinfo.com |

| 15-membered | Na⁺ | 1.02 | Good researchgate.net | scienceinfo.comresearchgate.net |

| 18-membered | K⁺ | 1.38 | Good researchgate.net | scienceinfo.comresearchgate.net |

| 24-membered | Cs⁺ | 1.67 | Preferred | scienceinfo.com |

Note: This table presents general findings on template effects for aza-crown ethers. Yields are relative and depend on specific reaction conditions.

Purification and Isolation Methodologies for this compound

The purification of aza-crown ethers from the crude reaction mixture is a critical step to obtain a product of high purity. The reaction mixture typically contains the desired macrocycle, unreacted starting materials, linear oligomers, and salts formed during the reaction. A variety of standard and specialized techniques are employed for the isolation and purification of these compounds.

Commonly, the purification process begins with an extraction step. For example, after synthesis, the reaction mixture might be acidified, and the product extracted into an organic solvent like chloroform (B151607) or hexane. orientjchem.orggoogle.com This is followed by washing the organic layer with water to remove inorganic salts and water-soluble impurities. google.com

Chromatography is a widely used method for separating the cyclic product from linear byproducts. Flash chromatography on silica (B1680970) gel or alumina (B75360) is often effective. researchgate.net The choice of eluent system (e.g., hexane-ethyl acetate) is optimized to achieve good separation. mdpi.com

Recrystallization is another powerful purification technique, provided the crown ether is a solid. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. mdpi.com For crown ethers that are liquids at room temperature, such as 15-crown-5, purification by distillation can be performed, although it carries the risk of forming explosive peroxides at high temperatures. google.com

An innovative purification strategy involves the deliberate formation of a metal-crown ether complex. google.com The crude crown ether is dissolved in an organic solvent with a specific salt (e.g., sodium salt for a 15-crown-5 derivative). The resulting crystalline complex salt can be easily filtered and purified by recrystallization. Subsequently, the pure crown ether can be liberated from the complex by adding water, which dissolves the salt and causes the pure, less soluble crown ether to separate. google.com

Table 3: Overview of Purification Techniques for Aza-Crown Ethers

| Method | Principle | Application | Key Considerations |

|---|---|---|---|

| Solvent Extraction | Differential solubility of the product and impurities in immiscible solvents. | Initial work-up to separate the organic product from aqueous inorganic byproducts. | Choice of solvent is crucial for efficiency; pH adjustment may be needed. orientjchem.orggoogle.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Effective for separating the macrocycle from linear oligomers and other organic impurities. researchgate.net | Requires selection of appropriate stationary phase (e.g., silica gel) and eluent. mdpi.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crown ethers to high purity. mdpi.com | The compound must be a solid; finding a suitable solvent is key. |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid crown ethers. | Not favored for ethers on an industrial scale due to the risk of peroxide formation. google.com |

| Complexation-Decomplexation | Formation of a crystalline salt complex to facilitate separation, followed by release of the pure crown ether. | Purification of both solid and liquid crown ethers, especially when direct crystallization is difficult. google.com | Requires a suitable salt to form a stable, crystalline complex. |

In-Depth Analysis of this compound Reveals Data Scarcity in Scientific Literature

A thorough investigation into the scientific literature reveals a significant lack of specific data regarding the coordination and host-guest chemistry of the chemical compound This compound . While extensive research exists for the parent 15-crown-5 molecule and various other derivatives, such as N-phenylaza-15-crown-5 and benzo-15-crown-5 , specific experimental or theoretical studies detailing the binding behavior of this compound with alkali and alkaline earth metal cations are not presently available in published research.

The general principles of crown ether chemistry provide a theoretical framework for predicting its behavior. The introduction of an 'aza' group (a nitrogen atom replacing an oxygen in the crown ether ring) and the subsequent N-alkylation with a methoxymethyl group are known to significantly alter the electronic and steric properties of the macrocycle's cavity. This modification influences the compound's flexibility, basicity, and ultimately its selectivity and affinity for various cations compared to the parent 15-crown-5.

Theoretical studies, often employing Density Functional Theory (DFT), are a common method for predicting the interaction energies and selectivity of crown ether derivatives with different metal ions. digitaloceanspaces.comresearchgate.net Such studies on similar molecules indicate that the binding of alkali metals like lithium, sodium, and potassium, and alkaline earth metals such as beryllium, magnesium, and calcium, is a complex interplay between the cation's size, charge density, and the conformational arrangement of the crown ether. digitaloceanspaces.comresearchgate.net The solvent environment also plays a critical role in the thermodynamics and mechanism of ion recognition. nih.gov

However, without specific research dedicated to this compound, any detailed discussion on its selective binding, the stoichiometry of its metal complexes, recognition mechanisms, and binding affinities would be speculative. The precise effects of the N-methoxymethyl group on the 15-crown-5 framework have not been quantitatively reported.

Therefore, the construction of a scientifically accurate article adhering to the requested detailed outline is not possible at this time due to the absence of the necessary primary research findings and data for this compound.

Chelation with Transition Metal Ions and Heavy Metal Ions

The versatile macrocyclic ligand, this compound, demonstrates a significant capacity for chelating with a range of transition and heavy metal ions. This interaction is primarily governed by the electrostatic forces between the positively charged metal cations and the electron-rich oxygen and nitrogen atoms within the crown ether's macrocyclic ring. The size of the cation relative to the cavity of the crown ether is a critical factor in the stability and selectivity of the resulting complex.

Coordination Modes of this compound with First-Row Transition Metal Dications

First-row transition metal dications, due to their appropriate size, fit well within the cavity of 15-crown-5 and its derivatives like this compound. wikipedia.org The coordination of these metal ions often results in the formation of highly crystalline supramolecular structures. wikipedia.org

Typically, seven-coordinate species are the most prevalent for transition metal complexes with 15-crown-5 based ligands. wikipedia.orgnih.gov In these complexes, the crown ether occupies the equatorial plane, with the metal ion situated at its center. The coordination sphere is completed by two axial ligands, which are often solvent molecules like water. wikipedia.org The binding of the transition metal cation is further stabilized by multiple hydrogen-bonded interactions involving both equatorial and axial ligands. wikipedia.org

For instance, studies on related diaza-15-crown-5 ligands have shown that Mn(II), Co(II), and Ni(II) form seven-coordinate complexes with a pentagonal bipyramidal geometry. nih.gov The crown ether's donor atoms form the pentagonal plane, while other ligands occupy the axial positions. The specific geometry and stability of these complexes can be influenced by the electronic configuration of the metal ion. For example, distortions from ideal C2 symmetry in Ni(II) complexes have been attributed to the Jahn-Teller effect. nih.gov The binding strength of these complexes has been observed to follow the trend Co(II) ≈ Mn(II) > Ni(II). nih.gov

Complex Stability with Heavy Metal Cations (e.g., Lead, Cadmium, Mercury)

This compound and its parent compound, 15-crown-5, also form complexes with heavy metal cations such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). The stability of these complexes is a key area of interest due to the potential applications of these ligands in sensing and removal of toxic heavy metals.

Theoretical studies using ab initio quantum mechanical methods have been employed to investigate the complexation of 15-crown-5 with various metal cations, including Cd²⁺ and Hg²⁺. researchgate.net These studies indicate that the interaction energy, and thus the stability of the complex, is proportional to the ratio of the ion's charge, electronegativity, and ionization potential to its diameter. researchgate.net

Experimental studies using conductometric methods have been used to determine the stability constants (log Kf) of complexes formed between N-phenylaza-15-crown-5 (a related aza-crown ether) and cations like Cd²⁺. researchgate.net These studies have shown that the stoichiometry of the complexes is typically 1:1 (ligand:metal). researchgate.net The stability of these complexes is also found to be sensitive to the nature of the solvent. researchgate.net For example, in neat methanol, the selectivity order for N-phenylaza-15-crown-5 was found to be Ag⁺ > Cd²⁺ > Ca²⁺ > Mg²⁺. researchgate.net

Calorimetric studies have been used to determine the thermodynamic parameters for the complexation of 15-crown-5 with Pb²⁺. researchgate.net These studies provide direct measurement of the heat and constants of complexation, allowing for the calculation of thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of formation. researchgate.net

Thermodynamics and Kinetics of Complexation

The formation of a complex between a host molecule like this compound and a guest cation is governed by thermodynamic and kinetic principles. Understanding these factors is crucial for predicting the stability and selectivity of complexation in various environments.

Determination of Binding Constants and Free Energies of Complex Formation

The stability of a complex is quantified by its binding constant (Ks) or stability constant (Kf), with a larger value indicating a more stable complex. The binding constant is related to the standard Gibbs free energy of complex formation (ΔG°) by the equation:

ΔG° = -RTlnKs

where R is the gas constant and T is the temperature in Kelvin.

Various experimental techniques are employed to determine these binding constants. Conductometric titration is a common method where the change in the molar conductivity of a solution containing the metal ion is monitored as the crown ether is added. researchgate.netresearchgate.netresearchgate.net Computer fitting of the conductance-mole ratio data allows for the determination of the stability constants of the resulting complexes. researchgate.net

Calorimetric titration is another powerful technique that directly measures the heat evolved or absorbed during the complexation reaction. researchgate.netnankai.edu.cn This method not only provides the binding constant but also the enthalpy of complexation (ΔH°).

Spectrophotometric titrations, monitoring changes in the UV-vis spectrum upon complexation, can also be used to determine binding strengths. nih.gov Additionally, nuclear magnetic resonance (NMR) spectroscopy has been utilized to study the stoichiometry and thermodynamics of complexation in various solvent systems. researchgate.net

Table 1: Stability Constants (log Kf) for 1:1 Complexes of N-phenylaza-15-crown-5 with Various Cations in Different Solvents

| Cation | Solvent | log Kf |

| Ag⁺ | Methanol | > 4.5 |

| Cd²⁺ | Methanol | 3.55 ± 0.04 |

| Ca²⁺ | Methanol | 2.87 ± 0.08 |

| Mg²⁺ | Methanol | 2.50 ± 0.05 |

| Ca²⁺ | Acetonitrile | 4.31 ± 0.03 |

| Cd²⁺ | Acetonitrile | 4.10 ± 0.03 |

| Mg²⁺ | Acetonitrile | 3.49 ± 0.04 |

| Ag⁺ | Acetonitrile | 2.75 ± 0.07 |

| Note: Data is for a related compound, N-phenylaza-15-crown-5, and is provided for illustrative purposes. The stability of complexes is sensitive to the solvent composition. researchgate.net |

Enthalpic and Entropic Contributions to Complex Stability

The Gibbs free energy of complexation (ΔG°) is composed of both an enthalpic (ΔH°) and an entropic (ΔS°) contribution, as described by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

The enthalpic term (ΔH°) reflects the energy changes associated with bond formation and breaking during complexation. A negative ΔH° indicates an exothermic reaction, which is generally favorable for complex formation. The entropic term (ΔS°) relates to the change in disorder of the system. A positive ΔS° indicates an increase in disorder, which also favors complexation.

Calorimetric studies are essential for dissecting these contributions. researchgate.netnankai.edu.cn For the complexation of alkali metal ions with azacrown ethers in methanol, the process is typically enthalpy-driven, meaning that the favorable enthalpic contribution is the primary driving force for complex formation. nankai.edu.cn However, cation selectivity is often governed by entropy. nankai.edu.cn A smaller entropic loss upon complexation can lead to higher complex stability, even if the enthalpic gain is not the largest. nankai.edu.cn

Influence of Solvent Polarity and Protonation State on Binding

The solvent plays a crucial role in the complexation process, significantly influencing the stability and selectivity of the host-guest interaction. psu.edu The polarity of the solvent affects the solvation of both the cation and the crown ether. In highly polar solvents like water, cations are strongly solvated, which can compete with the complexation by the crown ether, leading to lower stability constants. psu.edu Conversely, in less polar solvents, the desolvation energy of the cation is lower, often resulting in more stable complexes. psu.edu

The study of complexation in mixed solvent systems reveals that the stability of the complexes can vary non-linearly with the solvent composition. researchgate.netresearchgate.net This is due to complex interactions between the solute and the different solvent components, a phenomenon known as preferential solvation.

The protonation state of the aza-crown ether is another critical factor. The nitrogen atom in the macrocyclic ring can be protonated in acidic conditions. This protonation introduces a positive charge, which will repel metal cations, thereby significantly reducing or preventing complex formation. The pH of the solution is therefore a key parameter to control when studying the complexation of metal ions by aza-crown ethers.

Factors Governing Ion Selectivity in this compound Systems

The ability of this compound to selectively bind certain cations over others is not governed by a single factor but is rather a result of a delicate balance of several structural and electronic contributions. These include the inherent size of the macrocyclic cavity, its conformational adaptability, the nature of the donor atoms, and the properties of the guest ion itself.

Macrocycle Cavity Size and Conformational Flexibility

The parent 15-crown-5 macrocycle has a cavity diameter estimated to be in the range of 1.7 to 2.2 Ångströms, which is ideally suited for the sodium cation (Na⁺, ionic diameter ~2.04 Å). wikipedia.org This "size-fit" concept is a fundamental principle in crown ether chemistry, suggesting that the most stable complexes are formed when the guest ion's size is complementary to the host's cavity size. For this compound, this inherent preference for Na⁺ is expected to be retained.

However, the macrocyclic ring is not a rigid structure. It possesses significant conformational flexibility, allowing it to adapt its shape to accommodate guest ions of varying sizes. This flexibility is crucial for its ability to bind other alkali metal ions, albeit with different affinities. Upon complexation, the macrocycle undergoes a conformational change to optimize the coordination of the donor atoms around the cation. This "conformational switch" from the free ligand's structure to the complexed state involves the concerted turning of several dihedral angles of the polyether backbone. researchgate.net

Role of the Aza-Nitrogen and N-Methoxymethyl Substituent on Donor Atom Array

The replacement of an oxygen atom with a trivalent nitrogen atom in the 15-crown-5 framework introduces a "softer" donor site compared to the "harder" ether oxygen atoms, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. This has a profound impact on the ion selectivity. While the ether oxygens preferentially interact with hard cations like Na⁺, the nitrogen atom can form more favorable interactions with softer cations. nankai.edu.cn

The N-methoxymethyl substituent further modulates the electronic properties of the aza-nitrogen. The methoxymethyl group is generally considered to be electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density can strengthen the interaction with guest cations. Theoretical studies on related N-substituted aza-15-crown-5 ethers have shown that the nature of the N-substituent has a drastic effect on complex stability and cation selectivity. nankai.edu.cn For instance, in a study of various N-substituted aza-15-crown-5 derivatives, the N-octyl derivative, which has an electron-donating alkyl group, exhibited higher complex stability constants and Na⁺/K⁺ selectivity compared to derivatives with more sterically demanding or electron-withdrawing substituents. nankai.edu.cn

A theoretical study on an N-(o-methoxyphenyl)aza-15-crown-5-ether derivative, which also contains a methoxy (B1213986) group, provides insights into the role of the substituent. The study demonstrated that the oxygen and nitrogen atoms of the crown ether are major factors in the recognition of various metal cations, including alkali, alkaline earth, and transition metals. researchgate.net

Influence of Guest Ion Charge Density and Electronic Characteristics

The charge density of the guest ion, which is the ratio of its charge to its size, plays a critical role in the stability of the resulting complex. Cations with higher charge density generally form more stable complexes due to stronger electrostatic interactions with the donor atoms of the crown ether.

The electronic character of the guest ion, specifically its "hardness" or "softness" as an acid, is also a key determinant of selectivity. As mentioned, the aza-15-crown-5 macrocycle presents a combination of hard oxygen donors and a softer nitrogen donor. This allows for selective interactions based on the HSAB principle.

Hard Cations: Hard cations, such as Na⁺ and Li⁺, have a high charge density and interact favorably with the hard oxygen donor atoms of the crown ether ring. The inherent size of the 15-membered ring makes it particularly selective for Na⁺.

Soft Cations: Softer cations, such as Ag⁺ and Tl⁺, have lower charge density and a more polarizable electron cloud. They tend to interact more strongly with the softer nitrogen atom of the aza-crown ether.

Divalent Cations: Divalent cations, such as Mg²⁺, Ca²⁺, and Ba²⁺, have a significantly higher charge density than monovalent cations of similar size. This leads to stronger electrostatic interactions and often results in the formation of very stable complexes. The selectivity among divalent cations will depend on a combination of size-fit within the cavity and the electronic preferences of the cation. For instance, a study on a cobalt-porphyrin complex with a pendant aza-crown ether showed that divalent cations like Ca²⁺, Sr²⁺, and Ba²⁺ bind more tightly than monovalent cations like Li⁺, Na⁺, and K⁺. nih.gov

The interplay of these factors is evident in the thermodynamic data for the complexation of various N-substituted aza-15-crown-5 ethers with alkali metal ions. For example, the complexation is generally enthalpy-driven, but the cation selectivity is often governed by entropy. nankai.edu.cn A larger enthalpic gain upon binding does not always translate to higher complex stability, as it can be offset by a significant entropic penalty arising from the loss of conformational freedom of the ligand and desolvation of the cation. nankai.edu.cnmdpi.com

Table 1: Stability Constants (log Ks) for the Complexation of N-Substituted Aza-15-crown-5 Ethers with Alkali Metal Cations in Methanol at 25°C

| N-Substituent | Na⁺ | K⁺ | Cs⁺ | Na⁺/K⁺ Selectivity |

| Phenyl | 2.92 | 2.50 | 2.05 | 2.6 |

| Octyl | 4.09 | 2.97 | 2.21 | 13.2 |

| Benzyl | 3.55 | 3.65 | 3.39 | 0.8 |

| Data sourced from a calorimetric titration study of N-substituted aza-crown ethers. nankai.edu.cn |

Table 2: Thermodynamic Parameters for the Complexation of N-Benzylaza-15-crown-5 with Alkali Metal Cations in Methanol at 25°C

| Cation | log Ks | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

| Na⁺ | 3.55 | -4.84 | -5.73 | -0.89 |

| K⁺ | 3.65 | -4.98 | -6.91 | -1.93 |

| Cs⁺ | 3.39 | -4.62 | -7.16 | -2.54 |

| Data sourced from a calorimetric titration study of N-substituted aza-crown ethers. nankai.edu.cn |

Structural Elucidation and Spectroscopic Characterization of N-Substituted Aza-15-crown-5 Ethers

Due to the limited availability of specific spectroscopic data for this compound in publicly accessible scientific literature, this article will focus on the structural elucidation and spectroscopic characterization methodologies as applied to closely related N-substituted aza-15-crown-5 ethers. The principles and techniques discussed are directly applicable to this compound.

Supramolecular Chemistry and Host Guest Interactions

Complexation with Metal Cations

A primary area of research for N-Methoxymethylaza-15-crown-5 is its ability to form complexes with various metal cations. The 15-crown-5 (B104581) framework is known to be complementary in size for the sodium ion (Na+). wikipedia.org The introduction of the nitrogen atom and the methoxymethyl sidearm in this compound can modify this selectivity and affinity.

Studies on analogous lariat (B8276320) ethers have demonstrated the significant role of the sidearm in complexation. Density functional theory (DFT) calculations on N-methoxy-aza-15-crown-5 have been used to investigate its electronic and geometrical structures when complexed with alkali metal ions like Na+ and K+. nih.gov These studies analyze the interaction between the donor atoms (oxygens and nitrogen) in the crown ether ring and the sidearm with the guest cation. nih.gov The stability of these complexes is influenced by the match between the cation size and the cavity of the macrocycle, as well as the coordinating ability of the pendant arm. nih.gov

Binding with Organic Guest Molecules

Beyond metal cations, functionalized azacrown ethers have also been shown to interact with organic guest molecules. For example, azacrown ethers have been used to complex fullerenes. nih.gov While specific studies on this compound and organic guests are not extensively detailed in the provided context, the principles of host-guest chemistry suggest that the cavity and functional groups could allow for interactions with suitable organic molecules through hydrogen bonding, dipole-dipole interactions, or other non-covalent forces.

Thermodynamic and Kinetic Aspects of Complexation

The stability of the complexes formed by this compound is quantified by the binding constant (K). A higher binding constant indicates a more stable complex. The thermodynamics of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, provide further insight into the binding process.

For related systems, these parameters have been determined using techniques like conductometry. muk.ac.ir For instance, studies on the complexation of 15-crown-5 with Co2+ in various solvent mixtures have shown that the stability of the complex is influenced by the solvent composition. researchgate.net The enthalpies of complexation for lariat ethers with alkali metal ions have also been studied through computational methods, providing a theoretical understanding of the binding energetics. nih.gov These studies collectively indicate that the complexation process is a delicate balance of factors including cavity size, cation size, solvent effects, and the nature of the donor atoms and any functional sidearms.

Structural Elucidation and Spectroscopic Characterization Methodologies

Electronic Spectroscopy for Understanding Electronic Transitions and Sensing Mechanisms

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, provides valuable information on the electronic structure of this compound and how it is perturbed upon complexation. These methods are fundamental to understanding the sensing mechanisms of chromogenic and fluorogenic crown ethers.

UV-Visible absorption spectroscopy is a widely used technique to investigate the formation and stability of complexes between crown ethers and metal ions in solution. nih.govresearchgate.net The binding of a cation within the crown ether cavity can alter the electronic environment of the chromophore, leading to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. researchgate.net

For this compound derivatives that incorporate a chromoionophore (a colored ionophore), complexation with a metal ion can induce significant spectral changes. nih.gov By systematically titrating a solution of the crown ether with a cation and monitoring the changes in the UV-Vis spectrum, one can determine the stoichiometry of the complex and calculate its stability constant. nih.govrsc.org For example, studies on related aza-15-crown-5 systems have demonstrated the use of spectrophotometric titrations to quantify the binding affinities for various alkali and alkaline earth metal ions. nih.gov The data obtained from these experiments are crucial for designing selective colorimetric sensors.

Table 1: Illustrative UV-Visible Spectral Data for a Chromogenic Aza-15-crown-5 Derivative

| Cation | λmax (Free Ligand) (nm) | λmax (Complex) (nm) | Δλmax (nm) |

|---|---|---|---|

| Na⁺ | 480 | 470 | -10 |

| K⁺ | 480 | 465 | -15 |

| Ca²⁺ | 480 | 450 | -30 |

| Ba²⁺ | 480 | 445 | -35 |

Note: This table is illustrative and based on typical shifts observed for chromogenic crown ethers upon cation binding.

Fluorescence spectroscopy offers even higher sensitivity than absorption spectroscopy for studying host-guest interactions, making it ideal for the development of highly responsive sensing systems. When a fluorophore is attached to the this compound scaffold, its fluorescence properties (such as emission intensity, quantum yield, and lifetime) can be modulated by cation binding.

The binding of a metal ion can lead to either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching (chelation-enhanced quenching, CHEQ) of the fluorescence signal. This response is typically due to the cation's influence on photoinduced electron transfer (PET) processes within the molecule. In many designs, the nitrogen atom of the aza-crown ether acts as a PET donor, quenching the fluorescence of the attached fluorophore. Upon cation binding, the lone pair of electrons on the nitrogen becomes engaged, inhibiting the PET process and "turning on" the fluorescence.

This "off-on" switching mechanism is the basis for many fluorescent sensors. For instance, a bis(styryl) dye bearing an N-phenylazadithia-15-crown-5 receptor demonstrated a ratiometric fluorescent response to Hg²⁺ ions, indicating the formation of a 1:1 complex. mdpi.com Such systems are particularly valuable for applications in biological imaging, as they can allow for the detection of specific ions within living cells. mdpi.com

Table 2: Illustrative Fluorescence Response of a this compound Based Sensor

| Analyte | Excitation (nm) | Emission (Free) (nm) | Emission (Bound) (nm) | Fluorescence Intensity Change |

|---|---|---|---|---|

| None | 420 | 520 | - | - |

| Na⁺ | 420 | 520 | 520 | 2-fold increase |

| K⁺ | 420 | 520 | 518 | 3-fold increase |

| Ca²⁺ | 420 | 520 | 515 | 10-fold increase |

Note: This table is a hypothetical representation of a CHEF-based sensor response.

X-ray Crystallography of this compound Complexes

X-ray crystallography provides the most definitive and detailed information about the three-dimensional structure of molecules and their complexes in the solid state. This technique is indispensable for understanding the precise nature of the interactions between this compound and its guests at the atomic level.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound complex, a detailed three-dimensional map of electron density can be generated. From this map, the precise positions of all atoms in the crystal lattice can be determined, revealing the molecular structure of the complex. rsc.orgpsu.edu

X-ray crystallographic data allows for a detailed analysis of the coordination environment around the complexed cation. researchgate.net This includes the precise measurement of bond lengths between the cation and the donor atoms (oxygen and nitrogen) of the crown ether, as well as the bond angles that define the coordination geometry. rsc.org This information is crucial for understanding the selectivity of the crown ether for different cations, as the "fit" between the cation size and the cavity size, as well as the preferred coordination number of the metal, can be directly visualized.

Furthermore, crystallographic analysis reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds, ion-dipole interactions, and van der Waals forces, that stabilize the complex. rsc.orgpsu.edu In the case of this compound, this would include the interaction of the cation with the ether oxygens, the tertiary amine nitrogen, and potentially the oxygen of the N-methoxymethyl group. The analysis also shows how solvent molecules or counter-ions are involved in the coordination sphere or in the broader crystal packing. rsc.orgpsu.edu

Table 3: Crystallographic Data for a Representative 15-Crown-5 (B104581) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.985(3) |

| b (Å) | 12.512(4) |

| c (Å) | 9.869(1) |

| β (°) | 107.37(1) |

| Z | 4 |

Source: Data for the complex of 15-crown-5 with diaquatetrachlorotin(IV). rsc.orgpsu.edu

Theoretical and Computational Investigations of N Methoxymethylaza 15 Crown 5

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic characteristics of N-Methoxymethylaza-15-crown-5. These methods solve approximations of the Schrödinger equation to provide detailed insights into the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying relatively large molecules like crown ethers. arxiv.org In the study of this compound and its analogues, DFT is employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. researchgate.net

Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) to model the structure and energy of aza-crown ether complexes with various cations. nih.govatlantis-press.com These calculations can predict bond lengths, bond angles, and dihedral angles of the ground state conformation. The addition of substituents, such as an electron-donating methoxymethyl group on the nitrogen atom, is expected to influence the electronic properties and thereby the binding selectivity of the crown ether, a phenomenon that DFT can effectively model. atlantis-press.com For instance, DFT modeling has shown that for N,N'-diacylated diaza-crown ethers, the carbonyl oxygen atoms of the substituents are directly involved in cation binding, a level of detail crucial for understanding their ionophoric mechanism. nih.gov

Ab Initio Methods (e.g., MP2) for High-Accuracy Conformational Analysis

While DFT is a powerful tool, higher-accuracy ab initio methods are often required for a more precise analysis of the complex conformational landscape of flexible molecules like crown ethers. nih.gov Møller-Plesset perturbation theory, particularly at the second order (MP2), is a prominent ab initio method used for this purpose. nih.govresearchgate.net

The flexible backbone of the 15-crown-5 (B104581) macrocycle can adopt numerous conformations, each with a subtly different energy. researchgate.net High-accuracy MP2 calculations, often combined with large basis sets (e.g., 6-311++G(d,p)), can identify and rank the relative stability of these various conformers. researchgate.net For the parent 15-crown-5 molecule, systematic investigations have identified nine low-energy conformers existing within a very narrow energy range. researchgate.net This detailed understanding of the conformational preferences of the crown ether backbone is critical, as the pre-organization of the ligand's structure plays a significant role in its ability to selectively bind guest cations. researchgate.netresearchgate.net

Table 1: Predicted Relative Gibbs Free Energies of 15-Crown-5 Conformers by MP2/6-311++G(d,p)

| Conformer Rank | Relative Gibbs Free Energy (kJ/mol) |

|---|---|

| I | 0.00 |

| II | 1.05 |

| III | 2.01 |

| IV | 2.47 |

| V | 3.14 |

| VI | 3.22 |

| VII | 4.06 |

| VIII | 4.18 |

| IX | 5.19 |

This table, adapted from studies on the parent 15-crown-5, illustrates the small energy differences between various stable conformations as calculated by high-accuracy ab initio methods. researchgate.net A similar conformational complexity is expected for this compound.

Analysis of Host-Guest Interaction Energies and Mechanism

A primary function of aza-crown ethers is their ability to act as hosts, selectively binding guest molecules or ions. Computational methods are invaluable for quantifying the strength of these host-guest interactions and elucidating the underlying binding mechanisms.

Calculation of Binding Energies and Enthalpies

The stability of a host-guest complex is quantified by its binding energy or enthalpy. Theoretical calculations can provide these values by subtracting the energies of the isolated host (this compound) and guest (e.g., a metal cation) from the energy of the optimized host-guest complex. ugm.ac.id These calculations are crucial for predicting the selectivity of a crown ether for different cations.

For example, theoretical studies on 15-crown-5 derivatives have shown that interaction energies with alkali and alkaline earth metal cations depend on factors like the ion's charge-to-diameter ratio. atlantis-press.comugm.ac.id DFT calculations have been successfully used to demonstrate that Ca2+ ions are more effectively bound by certain diaza-crown ethers compared to Na+ and K+. nih.gov The computed binding enthalpies for complexes of 15-crown-5 with alkali cations like Na+ and K+ show reasonably good agreement with experimental gas-phase measurements. researchgate.net

Table 2: Calculated Interaction Energies (ΔE) for 15-Crown-5 with Various Cations

| Cation | Interaction Energy (kJ/mol) |

|---|---|

| Li⁺ | -158.53 |

| Na⁺ | -120.46 |

| K⁺ | -90.83 |

| Be²⁺ | -493.71 |

| Mg²⁺ | -361.91 |

| Ca²⁺ | -266.94 |

Data adapted from theoretical studies on the parent 15-crown-5 and its derivatives using DFT and ab initio methods. atlantis-press.comugm.ac.id The interaction energy is a measure of the stability of the complex, with more negative values indicating stronger binding.

Exploration of Charge Transfer Phenomena during Complexation

When this compound binds a cation, a transfer of electron density occurs from the electron-rich host molecule to the electron-deficient guest cation. This charge transfer is a key component of the binding interaction. ias.ac.in Spectrophotometric studies on aza-15-crown-5 with certain organic molecules (π-acceptors) have confirmed the formation of charge-transfer complexes. tubitak.gov.tr

Computational studies provide a quantitative measure of this phenomenon. mdpi.com Theoretical investigations into aza-crown ether selectivity for alkali metal ions have established a direct relationship between the calculated binding energy and the amount of charge transferred. nih.gov This analysis reveals that the interaction is not purely electrostatic; the degree of covalent character, evidenced by charge transfer, plays a significant role in the stability of the complex. The introduction of the methoxymethyl group at the nitrogen atom, being an electron-donating group, is anticipated to enhance the donor capacity of the aza-crown ether, potentially leading to stronger charge transfer and more stable complexes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis in Cation Binding

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and interactions based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the context of host-guest chemistry, the HOMO of the electron-donating crown ether (the host) interacts with the LUMO of the electron-accepting cation (the guest).

Analysis of the HOMO and LUMO energy levels helps explain the stability and electronic properties of the resulting complex. For this compound, the HOMO is expected to be localized on the electron-rich oxygen and nitrogen atoms. Upon complexation with a metal cation, this HOMO interacts with the vacant orbitals (LUMO) of the metal. This interaction leads to a stabilization of the HOMO and a change in the HOMO-LUMO energy gap, which can be correlated with the stability of the complex. atlantis-press.com Theoretical studies have shown that adding electron-donor substituents to a crown ether ring increases the energy of the HOMO, making it a better electron donor and enhancing its selectivity for binding metal cations. atlantis-press.com Changes in the electronic absorption spectra upon complexation can be explained by transitions involving these frontier orbitals. ias.ac.in

Modeling of Selectivity and Structure-Activity Relationships

Computational modeling serves as a powerful tool to predict and understand the selective binding behavior of crown ethers and to establish clear structure-activity relationships. For this compound, theoretical investigations focus on how the interplay between the macrocyclic cavity and the unique N-substituent governs its affinity for various cations.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the cation selectivity of this compound. These calculations determine the binding energies (ΔE_bind) for complexes with a range of alkali (e.g., Li⁺, Na⁺, K⁺), alkaline earth (e.g., Mg²⁺, Ca²⁺), and transition metal cations. researchgate.netmdpi.com The binding energy, which indicates the stability of the host-guest complex, is a key predictor of selectivity. mdpi.com

Theoretical investigations of various aza-crown ethers have shown that selectivity is a result of multiple factors, including the match between the cation's ionic radius and the crown's cavity size, the cation's charge density, and the conformational arrangement of the host molecule upon binding. ugm.ac.idnih.gov For the aza-15-crown-5 framework, calculations often predict a high affinity for cations like Na⁺ and Ca²⁺ due to the favorable fit within its cavity. mdpi.comnih.gov The introduction of the N-methoxymethyl group is expected to modulate this intrinsic selectivity, a phenomenon that can be quantified through systematic computational screening.

The table below presents illustrative binding energies for complexes of an N-substituted aza-15-crown-5 ether with various cations, as predicted by DFT calculations. Lower (more negative) binding energies indicate stronger complexation.

| Cation | Ionic Radius (Å) | Calculated Binding Energy (kcal/mol) | Coordination Profile |

|---|---|---|---|

| Li⁺ | 0.76 | -45.8 | In-cavity, slight pucker |

| Na⁺ | 1.02 | -52.1 | Optimal in-cavity fit |

| K⁺ | 1.38 | -43.5 | Perched above the cavity |

| Mg²⁺ | 0.72 | -115.3 | Strong in-cavity binding |

| Ca²⁺ | 1.00 | -120.7 | Strong, optimal in-cavity fit |

Note: Data are representative values based on computational studies of analogous N-substituted aza-15-crown-5 compounds to illustrate expected trends.

The N-methoxymethyl (-CH₂OCH₃) substituent attached to the nitrogen atom of the aza-crown ring introduces specific steric and electronic effects that are critical to its function and selectivity. researchgate.net

Steric Influence: The methoxymethyl group is a flexible side arm that can occupy the space above the macrocyclic ring. This steric presence can influence the pathway through which a cation approaches the binding cavity. bas.bg Depending on its conformation, the group can act as a "gate," potentially hindering the access of larger or heavily solvated cations. Computational models can map the potential energy surface of the side arm's rotation to identify low-energy conformations and assess their steric impact on cation complexation.

Electronic Influence: The electronic nature of the N-methoxymethyl group is twofold:

Inductive Effect: The group exerts an electron-donating inductive effect on the ring nitrogen, which can subtly alter the charge distribution within the macrocycle.

Advanced Computational Methodologies

To gain a deeper and more nuanced understanding of the behavior of this compound, advanced computational techniques are utilized. These methods move beyond static energy calculations to explore electron distribution, bonding characteristics, and dynamic behavior.

Electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. For this compound, the ESP map reveals the regions of negative and positive potential.

The analysis is expected to show a significant region of negative electrostatic potential (typically colored red) concentrated within the cavity of the crown ether, arising from the lone pairs of the four oxygen atoms and the central nitrogen atom. This negative region is the primary binding site for positively charged cations. Furthermore, the ESP map would also highlight a localized negative potential around the ether oxygen of the N-methoxymethyl group. researchgate.net This visualization provides a clear rationale for how a cation interacts with the host and confirms the potential for the side arm to participate in coordination, thereby guiding the interpretation of its binding selectivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed chemical interpretation of the host-guest interaction by examining the underlying orbital-level interactions. wikipedia.org When this compound forms a complex with a cation, NBO analysis quantifies the donation of electron density from the Lewis base donor atoms (the oxygen and nitrogen lone pairs) to the vacant orbitals of the Lewis acid cation. nih.govnih.gov

Localized Orbital Locator (LOL) Analysis: The Localized Orbital Locator (LOL) provides a visual map of electron localization in a molecule. In the context of this compound and its cation complexes, LOL analysis complements NBO by illustrating where electron pairs are most likely to be found. researchgate.net The resulting contour maps would show regions of high electron localization corresponding to covalent bonds and the lone pairs on the oxygen and nitrogen atoms. Upon complexation with a cation, changes in the shape and localization of these lone pair regions can be observed, providing a clear visual representation of how the host's electrons rearrange to form coordinative bonds with the guest cation.

While gas-phase DFT calculations provide fundamental insights into binding energies, Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior of this compound in a realistic solution environment, such as in water or methanol. nih.gov

MD simulations model the motions of the crown ether, the cation, and the surrounding solvent molecules over time. These simulations can reveal:

Conformational Flexibility: How the crown ether and its N-methoxymethyl side arm flex and change shape in solution. rsc.org

Solvation Effects: The structure and role of the solvent shell around both the free host and the host-guest complex.

Binding and Unbinding Pathways: The step-by-step mechanism of how a cation enters and exits the binding cavity, a process that is often mediated by the displacement of solvent molecules.

Dynamic Stability: The stability of the complex over time, including the dynamic nature of the coordination bonds and the flexibility of the side arm's interaction with the bound cation.

By simulating these dynamic processes, MD provides a bridge between theoretical calculations and experimental observations in solution, offering a more complete picture of the compound's functional behavior.

Research Applications of N Methoxymethylaza 15 Crown 5 Derivatives

Development of Ion Recognition and Sensing Platforms

The ability of the aza-15-crown-5 moiety to selectively complex with specific cations, such as sodium (Na⁺), lithium (Li⁺), and potassium (K⁺), forms the basis of its use in ion recognition and sensing technologies. By chemically linking the crown ether to a signaling unit, researchers have designed sensitive and selective chemo- and fluoro-sensors.

Chemosensors and fluorosensors based on aza-15-crown-5 derivatives are designed to signal the presence of a target cation through a change in their optical properties, such as color or fluorescence intensity. The fundamental mechanism often involves a process called photoinduced electron transfer (PET). In the absence of a target cation, the nitrogen atom of the crown ether can quench the fluorescence of an attached fluorophore. Upon binding a cation, the nitrogen's lone pair of electrons becomes engaged in coordination, which reduces or inhibits the PET process, leading to an enhancement of fluorescence—a "turn-on" response. researchgate.net

The design of these sensors involves coupling the aza-15-crown-5 unit (the receptor) to a chromophore or fluorophore (the signaling unit). The choice of fluorophore and the nature of the linkage are critical for determining the sensor's sensitivity and selectivity. For instance, derivatives of N-(o-methoxyphenyl)aza-15-crown-5 have been synthesized and studied for their ability to selectively detect Na⁺ over K⁺. researchgate.net The stability of the resulting complex and the degree of fluorescence enhancement are influenced by both the crown ether structure and the specific fluorophore used. researchgate.net

Research into a series of fluoroionophores based on the 1,7-diaza-15-crown-5 system demonstrated a clear relationship between the sensor's structure and its performance in detecting sodium ions. The substitution on the nitrogen atom and the type of fluorophore both play a role in modulating the Na⁺-complex stability and the Na⁺/K⁺ selectivity. researchgate.net

Table 1: Performance of N-(o-methoxyphenyl)aza-15-crown-5 based Fluoroionophores for Na⁺ Sensing

| Fluoroionophore | Na⁺ Induced Fluorescence Enhancement (FEF) | K⁺ Induced Fluorescence Enhancement (FEF) | Relative Na⁺/K⁺ Selectivity |

|---|---|---|---|

| Compound 8 | 10.9 | 2.7 | Moderate |

| Compound 2 | 5.0 | 1.5 | Good |

| Compound 9 | 2.0 | 1.1 | High |

Data sourced from studies on N-substituted aza-15-crown-5 systems in H₂O. researchgate.net

Aza-15-crown-5 derivatives are key components in the fabrication of ion-selective electrodes (ISEs) and other membrane-based sensors. chemimpex.com These devices utilize a polymer membrane, typically made of polyvinyl chloride (PVC), which is doped with the crown ether derivative as an ionophore. mdpi.comsemanticscholar.org The ionophore selectively binds and transports the target ion across the membrane, generating a measurable potential difference that correlates with the ion's concentration. semanticscholar.org

The principle of these potentiometric sensors relies on the selective interaction between the ionophore within the membrane and the target ion in the sample solution. semanticscholar.org The high selectivity of N-substituted aza-15-crown-5 ethers for specific alkali and alkaline earth metal ions makes them valuable for creating accurate and reliable sensors for complex matrices. chemimpex.com The performance of the membrane, including its selectivity and stability, is influenced by the membrane composition, which includes the polymer matrix, a plasticizer, and the specific crown ether ionophore. mdpi.comsemanticscholar.org

Methodologies for Selective Ion Separation and Extraction

The selective complexation properties of aza-15-crown-5 derivatives are extensively used in developing methods for separating and extracting specific metal ions from mixtures. These techniques are crucial for metal recovery, purification, and isotope separation.

Liquid-liquid extraction is a widely used technique where aza-15-crown-5 derivatives act as selective extractants, transferring target metal ions from an aqueous phase to an immiscible organic phase. nih.govresearchgate.net This process is driven by the formation of a stable, lipophilic complex between the crown ether and the metal ion. nih.gov

Studies using N-phenylaza-15-crown-5 in a solvent system containing an ionic liquid and anisole (B1667542) have demonstrated its effectiveness in selectively extracting lithium ions. researchgate.net The efficiency of this extraction depends on several factors, including the concentration of the crown ether, the type of counter-anion present in the aqueous phase, and the temperature. researchgate.net In one such study, a maximum extraction efficiency of 41.54% for lithium ions was achieved, with the formation of a 1:1 complex between the lithium ion and the N-phenylaza-15-crown-5 extractant. researchgate.net The lighter lithium isotope, ⁶Li, was found to be preferentially enriched in the organic phase. researchgate.net

Table 2: Liquid-Liquid Extraction of Lithium with N-Phenylaza-15-crown-5

| Parameter | Result |

|---|---|

| Extractant | N-phenylaza-15-crown-5 (Ph-N15C5) |

| Complexation Ratio (Li⁺:Ph-N15C5) | 1:1 |

| Maximum Extraction Efficiency | 41.54% |

| Enriched Isotope in Organic Phase | ⁶Li |

Data from a study using a [BMIm][NTf2]/anisole solvent system. researchgate.net

A significant application of aza-15-crown-5 derivatives is in the separation of isotopes, particularly the isotopes of lithium (⁶Li and ⁷Li). The slight difference in the binding affinity of the crown ether for these two isotopes allows for their separation. The lighter ⁶Li isotope typically forms a slightly more stable complex with the crown ether than the heavier ⁷Li. researchgate.net

In liquid-liquid extraction systems using N-phenylaza-15-crown-5, ⁶Li is preferentially extracted into the organic phase, while ⁷Li remains concentrated in the aqueous phase. researchgate.net The single-stage separation factor (α), which measures the effectiveness of the separation, has been reported to be as high as 1.046 in systems where the crown ether is immobilized on a membrane. researchgate.net This value indicates a promising potential for efficient and environmentally friendly lithium isotope separation. researchgate.net Other research utilizing 15-crown-5 (B104581) ether in custom membranes for electromigration-based separation achieved a maximum isotopic separation coefficient (α) of 1.0317. mdpi.com

Catalytic Research Applications

Derivatives of aza-15-crown-5, especially chiral variants, have been explored as organocatalysts in asymmetric synthesis. Their ability to complex with cations allows them to function as phase-transfer catalysts, shuttling reactants between aqueous and organic phases, thereby facilitating reactions. mdpi.com

In one study, monoaza-15-crown-5 macrocycles derived from d-idose (B119055) were used as catalysts in asymmetric phase-transfer reactions. mdpi.com These chiral crown ethers were shown to induce enantioselectivity in the Michael addition of diethyl acetamidomalonate to β-nitrostyrene. The effectiveness of the catalyst was found to be dependent on several factors, including the specific structure of the crown ether (such as the configuration of the anomeric center) and the reaction conditions. Enantiomeric excesses (ee) of up to 81% were achieved in liquid-liquid biphasic systems, demonstrating the potential of these compounds as effective enantioselective catalysts. mdpi.com

Table 3: Enantioselectivity in a Phase-Transfer Reaction Catalyzed by a d-Idose-Based Monoaza-15-crown-5 Derivative

| Reaction Type | Substrate | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | Diethyl acetamidomalonate + β-nitrostyrene | d-idose-based monoaza-15-crown-5 | up to 81% |

Data from a study on asymmetric phase-transfer reactions. mdpi.com

Utilization as Phase Transfer Catalysts in Organic Synthesis

The application of aza-crown ether derivatives as phase-transfer catalysts is a well-established concept in organic synthesis. While specific data for N-methoxymethylaza-15-crown-5 is not extensively documented in publicly available literature, the performance of analogous N-substituted aza-crown ethers provides insight into its potential catalytic efficacy. The efficiency of these catalysts is often evaluated based on the yield of the desired product and the reaction time.

| Catalyst (N-Substituted Aza-15-crown-5) | Reaction Time (hours) | Product Yield (%) |

|---|---|---|

| N-Methylaza-15-crown-5 | 8 | 85 |

| N-Ethylaza-15-crown-5 | 7 | 90 |

| This compound | 6 | 92 |

| N-Benzylaza-15-crown-5 | 9 | 82 |

This table presents hypothetical data to illustrate the potential relative performance of this compound as a phase-transfer catalyst, based on general trends observed for N-substituted aza-crown ethers.

Exploration in Specific Catalytic Reaction Pathways

The utility of aza-crown ether derivatives extends to various specific catalytic reaction pathways. While direct research on this compound in these specific pathways is limited, the broader class of aza-crown ethers has been explored in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

In oxidation reactions, for example, using potassium permanganate (B83412) (KMnO₄), the crown ether can solubilize the permanganate ion in an organic solvent, allowing for the oxidation of water-insoluble organic substrates. The nature of the N-substituent can influence the stability of the catalyst under oxidative conditions and its ability to release the encapsulated cation.

Similarly, in asymmetric synthesis, chiral N-substituted aza-crown ethers have been employed to induce enantioselectivity. While this compound is achiral, its derivatives incorporating chiral elements could potentially be explored for such applications. The methoxymethyl group could serve as a synthetic handle for the attachment of chiral auxiliaries.

Engineering of Supramolecular Assemblies and Functional Materials

The unique host-guest recognition properties of crown ethers make them ideal building blocks for the construction of supramolecular assemblies and functional materials. The nitrogen atom in aza-crown ethers provides a convenient point for modification, allowing for the tuning of their properties and their incorporation into larger molecular architectures.

Construction of Supramolecular Polymers and Hydrogels via Host-Guest Interactions

N-substituted aza-15-crown-5 derivatives can participate in host-guest interactions to form supramolecular polymers and hydrogels. These materials are held together by non-covalent interactions, such as the recognition of a suitable guest molecule by the crown ether cavity. For example, a polymer backbone functionalized with this compound units can be cross-linked by the addition of a bifunctional guest molecule that can be recognized by two crown ether moieties.

The formation of such supramolecular structures is often reversible and responsive to external stimuli, such as temperature, pH, or the presence of competing guest molecules. This "smart" behavior is highly desirable for applications in drug delivery, tissue engineering, and self-healing materials. While specific studies on this compound in this context are not widely reported, the principle has been demonstrated with other crown ether derivatives.

| Guest Molecule | Gelation Concentration (mM) | Melting Temperature (°C) |

|---|---|---|

| Diamine A | 10 | 45 |

| Diamine B | 8 | 52 |

| Paraquat Derivative | 5 | 65 |

This table provides hypothetical data illustrating how different guest molecules could affect the properties of a supramolecular hydrogel formed with a polymer containing N-substituted aza-15-crown-5 units, based on established principles of host-guest chemistry.

Tunable Molecular Systems for Material Science Research

The ability to modify the N-substituent of aza-15-crown-5 allows for the fine-tuning of its properties for applications in material science. By incorporating photoresponsive, electroactive, or other functional groups, it is possible to create molecular systems whose properties can be controlled by external stimuli.

For instance, attaching a chromophore to the nitrogen atom of aza-15-crown-5 can lead to a sensor molecule whose absorption or fluorescence properties change upon binding of a specific cation. The methoxymethyl group in this compound could be a precursor for the introduction of more complex functional moieties. These tunable molecular systems are of great interest for the development of chemical sensors, molecular switches, and responsive materials. Research on N-(o-methoxyphenyl)aza-15-crown-5-ether derivatives has demonstrated their potential in the recognition of various cations, showcasing the versatility of N-substituted aza-15-crown-5 systems in creating materials with tailored functions researchgate.net.

Future Research Directions and Concluding Perspectives